molecular formula C9H15Cl2N3O2 B2524799 2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}propanoic acid dihydrochloride CAS No. 2044713-38-2

2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}propanoic acid dihydrochloride

Cat. No. B2524799
CAS RN: 2044713-38-2
M. Wt: 268.14
InChI Key: VVBGTESVCWNGSV-UHFFFAOYSA-N
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Description

The compound 2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}propanoic acid dihydrochloride is a derivative of the imidazo[1,2-a]pyrazine family, which is a class of heterocyclic compounds characterized by a fused imidazole and pyrazine ring system. This particular derivative includes a propanoic acid moiety, suggesting potential for bioactivity and utility in various chemical reactions.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrazine derivatives can be achieved through various methods. For instance, substituted imidazo[1,5-a]pyrazines can be synthesized via metalation strategies, which allow for the functionalization of the core structure . Another approach involves starting from Meldrum's acid, incorporating amino esters, and utilizing intramolecular cyclization to form the pyrazine ring, which is amenable to parallel synthesis . These methods highlight the versatility in synthesizing imidazo[1,2-a]pyrazine derivatives, which could be adapted for the synthesis of 2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}propanoic acid dihydrochloride.

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyrazine derivatives has been studied using techniques such as X-ray crystallography and NMR. These compounds exhibit a planar ring structure and display characteristics of a zwitter-ionic resonance structure, which increases their aromaticity . The presence of a propanoic acid group in the compound of interest could influence its molecular conformation and properties, such as solubility and reactivity.

Chemical Reactions Analysis

Imidazo[1,2-a]pyrazine derivatives can participate in various chemical reactions. For example, they can undergo N-arylation under copper-catalyzed conditions, which is useful for introducing aryl groups into the heterocyclic framework . Additionally, the presence of functional groups such as propanoic acid could allow for further derivatization or participation in reactions such as amide bond formation.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyrazine derivatives are influenced by their molecular structure. For instance, the planar nature of the imidazo[1,2-a]pyrazine ring system can affect the compound's UV/vis absorption properties . The introduction of a propanoic acid group could also impact the compound's solubility, acidity, and potential for forming salts, such as the dihydrochloride form. Moreover, the compound's reactivity can be modulated by the presence of substituents, which can be strategically placed using synthetic methodologies .

Scientific Research Applications

1. Synthesis Applications

  • Catalytic Applications : Disulfonic acid imidazolium chloroaluminate has been used as a catalyst for synthesizing derivatives of pyrazoles, demonstrating its potential in green and efficient synthesis processes. This indicates its utility in the synthesis of complex heterocyclic compounds (Moosavi-Zare et al., 2013).
  • Derivative Formation : Imidazo[1,2-b]pyrazole derivatives have been synthesized through specific reactions, highlighting the versatility of imidazo pyrazine compounds in forming novel heterocyclic structures (Pilgram, 1980).

2. Material Science and Chemistry

  • Proton Conducting Polymers : Imidazole-based compounds, including pyrazoles, have been studied for their properties as solvents for acidic protons in polymers and liquids, potentially beneficial for applications in electrochemical cells like fuel cells and batteries (Kreuer et al., 1998).
  • Supramolecular Architectures : Chloranilic acid forms hydrogen bonds with pyrazole and imidazole to create novel supramolecular architectures. These findings can be instrumental in designing molecular structures for various chemical applications (Ishida & Kashino, 2001).

3. Pharmaceutical Research

  • Antioxidant and Antimicrobial Activities : Imidazo pyrazine derivatives have been evaluated for their antioxidant and antimicrobial properties, indicating potential uses in developing new therapeutic agents (Bassyouni et al., 2012).

4. Analytical Chemistry

  • Chemiluminescence Studies : Research on derivatives of imidazo[1,2-a]pyrazines, such as 8-chlorostyryl-6-phenylethynylimidazopyrazinone, has revealed unique chemiluminescence properties. These findings could be significant in developing analytical methods and sensors (Nakamura et al., 1998).

5. Organic Chemistry

  • Synthesis of Heterocyclic Compounds : The compound has been used in the synthesis of diverse heterocyclic compounds, including pyrrolones, pyridazinones, and imidazole derivatives. This shows its role in expanding the variety of available organic compounds (Youssef et al., 2023).

properties

IUPAC Name

2-(6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)propanoic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2.2ClH/c1-7(9(13)14)12-5-4-11-3-2-10-8(11)6-12;;/h2-3,7H,4-6H2,1H3,(H,13,14);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBGTESVCWNGSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1CCN2C=CN=C2C1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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